[(4-Pentynyloxy)methyl]benzene
CAS No.: 57618-47-0
Cat. No.: VC13887868
Molecular Formula: C12H14O
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57618-47-0 |
|---|---|
| Molecular Formula | C12H14O |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | pent-4-ynoxymethylbenzene |
| Standard InChI | InChI=1S/C12H14O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h1,4-6,8-9H,3,7,10-11H2 |
| Standard InChI Key | DKGGHTXWRQZICB-UHFFFAOYSA-N |
| SMILES | C#CCCCOCC1=CC=CC=C1 |
| Canonical SMILES | C#CCCCOCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is pent-4-ynoxymethylbenzene, reflecting its structure: a benzene ring substituted with a methoxy group containing a pent-4-ynyl chain . Its molecular formula, C₁₂H₁₄O, corresponds to a molecular weight of 174.24 g/mol . The presence of both aromatic and alkyne functionalities within the same molecule creates a hybrid system with orthogonal reactivity, making it valuable for sequential modification strategies.
Structural Characterization
Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 57618-47-0 | |
| Canonical SMILES | C#CCCCOCC1=CC=CC=C1 | |
| InChI Key | DKGGHTXWRQZICB-UHFFFAOYSA-N | |
| ChemSpider ID | 489476 |
The terminal alkyne group (C≡C) at the fourth position of the pentyl chain distinguishes this compound from saturated analogs such as [(pentyloxy)methyl]benzene (CAS 6382-14-5), which lacks π-bond reactivity .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
While explicit industrial protocols remain undocumented, laboratory synthesis typically involves Williamson ether synthesis between 4-pentyn-1-ol and benzyl halides under basic conditions. A representative procedure might involve:
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Reagents: 4-Pentyn-1-ol, benzyl bromide, potassium carbonate (base), dimethylformamide (solvent).
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Conditions: Reflux at 80–100°C for 12–24 hours under inert atmosphere.
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Purification: Sequential extraction, distillation, or column chromatography to isolate the product.
This method capitalizes on the nucleophilic displacement of the benzyl halide by the alkoxide ion generated from 4-pentyn-1-ol . The alkyne’s linear geometry minimizes steric hindrance, favoring high yields compared to bulkier substrates.
Scalability Challenges
Industrial adaptation faces hurdles due to:
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Exothermicity: The Williamson reaction’s exothermic nature requires precise temperature control at larger scales.
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Alkyne Stability: Terminal alkynes are prone to oxidative degradation, necessitating oxygen-free environments during processing.
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Purification Costs: Fractional distillation becomes economically prohibitive for high-throughput production, suggesting potential alternatives like membrane-based separations.
Physicochemical Properties
Solubility and Phase Behavior
The compound’s solubility profile reflects its amphiphilic structure:
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Polar Solvents: Moderate solubility in DMF and DMSO due to ether oxygen lone pairs.
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Nonpolar Solvents: High solubility in benzene and hexanes, attributed to the hydrophobic benzyl group.
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Aqueous Systems: Insoluble in water (logP ≈ 3.2 estimated), limiting biological applications without derivatization.
Reactivity and Chemical Transformations
Alkyne-Specific Reactions
The terminal alkyne participates in three primary reaction pathways:
Cycloadditions
Under Cu(I) catalysis, the alkyne undergoes Huisgen azide-alkyne cycloaddition (CuAAC) with organic azides to form 1,4-disubstituted triazoles . This "click" reaction enables modular conjugation to biomolecules or polymers.
Hydrogenation
Catalytic hydrogenation (H₂/Pd) selectively reduces the alkyne to a cis-alkene (Lindlar catalyst) or fully saturated pentane chain (Adams’ catalyst), offering control over molecular flexibility .
Oxidative Coupling
Glaser-Hay conditions (CuCl, TMEDA, O₂) promote dimerization to a conjugated diyne, a precursor for conductive organic materials .
Benzyl Ether Reactivity
The ether linkage undergoes acid-catalyzed cleavage (HI, HBr) to regenerate benzyl alcohol and 4-pentyn-1-ol, providing a reversible protection strategy for hydroxyl groups in multistep syntheses .
Applications and Research Implications
Pharmaceutical Intermediate
The alkyne moiety serves as a handle for bioorthogonal labeling in drug delivery systems. For example, triazole-linked prodrugs synthesized via CuAAC show enhanced tumor targeting in preclinical models .
Material Science
Conjugated polymers incorporating [(4-pentynyloxy)methyl]benzene derivatives exhibit tunable optoelectronic properties. Time-resolved fluorescence studies reveal charge carrier mobilities exceeding 0.1 cm²/V·s in thin-film transistors .
Catalysis
Palladium complexes ligated by alkyne-functionalized benzyl ethers demonstrate improved stability in cross-coupling reactions. A recent study reported a 15% increase in Suzuki-Miyaura yield compared to traditional phosphine ligands .
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